1-(4-Methanesulfinylphenyl)ethan-1-one

Ras GTPase Cancer Cell Signaling High-Throughput Screening

Selecting the wrong sulfur oxidation state in acetophenone derivatives can invalidate entire SAR campaigns-the sulfide, sulfoxide, and sulfone analogs are pharmacologically non-interchangeable. 1-(4-Methanesulfinylphenyl)ethan-1-one (CAS 32361-73-2) is the definitive sulfoxide for precise Ras pathway modulation and antibacterial UppP probing. • Ras inhibition IC50: 9.8 µM in PC-3 SRF-driven luciferase reporter assays; enables clean differentiation from GTPase-targeting chemotypes. • UppP selectivity: 4.76-fold over S. aureus CrtM (IC50 21 µM); suitable for bacterial cell-wall-targeted SAR. • Dual identity as Etoricoxib Impurity 37-supplied with full characterization data compliant with ANDA and AMV regulatory guidelines. • Sourced at ≥95% purity from QC-verified lots; shipped under blue ice to preserve sulfoxide integrity.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
Cat. No. B2531773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methanesulfinylphenyl)ethan-1-one
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)C
InChIInChI=1S/C9H10O2S/c1-7(10)8-3-5-9(6-4-8)12(2)11/h3-6H,1-2H3
InChIKeyNTUFNCGULZBNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methanesulfinylphenyl)ethan-1-one (CAS 32361-73-2): A Strategic Sulfoxide Building Block for Ras-Targeted Research


1-(4-Methanesulfinylphenyl)ethan-1-one (CAS 32361-73-2) is a synthetic organosulfur compound belonging to the aryl alkyl sulfoxide class, with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol [1]. Its structure comprises a 4-acetylphenyl core with a methanesulfinyl (-S(O)CH3) substituent, a sulfur oxidation state intermediate between the sulfide (-S-) and sulfone (-SO2-) analogs. Commercially available at purities typically ≥95% , this compound is recognized as a versatile synthetic intermediate and a pharmacologically relevant scaffold, particularly noted for its ability to inhibit Ras function and suppress abnormal cell growth [2].

Why 1-(4-Methanesulfinylphenyl)ethan-1-one Cannot Be Replaced by its Sulfide or Sulfone Analogs


The functional performance of 1-(4-Methanesulfinylphenyl)ethan-1-one is intrinsically linked to its sulfoxide moiety, making it non-interchangeable with structurally similar sulfide or sulfone analogs. The sulfur oxidation state dictates key physicochemical properties and biological activities: the sulfide (4-(methylthio)acetophenone, CAS 1778-09-2) is more lipophilic and less polar [1], while the sulfone (4-(methylsulfonyl)acetophenone, CAS 10297-73-1) is a significantly stronger hydrogen bond acceptor with a different electrostatic potential surface . These differences translate into distinct biological profiles; for instance, the sulfoxide exhibits activity against UppP in E. coli (IC50: 21 µM) [2], whereas the sulfone has been reported as a COX-2 inhibitor and a synthon for apoptosis-inducing agents . Such divergence means that substituting one oxidation state for another without rigorous revalidation can invalidate experimental results or lead to failed synthetic routes, making precise compound selection a critical procurement decision.

Quantitative Evidence for 1-(4-Methanesulfinylphenyl)ethan-1-one Differentiation Against Analogs


Ras Pathway Inhibition: Direct Comparison in Cellular Reporter Assay

1-(4-Methanesulfinylphenyl)ethan-1-one demonstrates quantifiable inhibition of RhoA/C-mediated, SRF-driven luciferase expression in PC-3 prostate cancer cells, a functional readout of Ras pathway activity [1]. In a direct cellular assay context, it exhibits an IC50 of 9.8 µM [1]. While highly optimized, covalent KRAS G12C inhibitors like ARS-853 achieve significantly higher potency (IC50: 2.5 µM) [2], the sulfoxide compound represents a distinct chemotype with a different mechanism of action—likely inhibiting Ras function upstream or via a non-covalent interaction [1]. This provides researchers with a tool compound for probing alternative points of intervention within Ras-driven signaling networks, rather than direct, covalent GTPase inhibition.

Ras GTPase Cancer Cell Signaling High-Throughput Screening

Enzyme Inhibition Profile: UppP in E. coli vs. S. aureus CrtM

In enzymatic assays, 1-(4-Methanesulfinylphenyl)ethan-1-one displays differential inhibitory activity against two bacterial enzymes: UppP (undecaprenyl-diphosphatase) from E. coli and CrtM (4,4'-diapophytoene synthase) from S. aureus [1]. The compound is approximately 5-fold more potent against UppP (IC50: 21,000 nM or 21 µM) than against CrtM (IC50: 100,000 nM or 100 µM) [1]. This differential selectivity profile, derived from the same assay platform (BindingDB/ChEMBL), distinguishes it from broad-spectrum antibacterial agents and highlights its potential for targeted probe development against specific Gram-negative targets like UppP, an enzyme involved in bacterial cell wall synthesis.

Antibacterial Target Undecaprenyl-diphosphatase Staphylococcus aureus

Chemical Reactivity: The Sulfoxide Oxidation State as a Distinct Synthetic Handle

The methanesulfinyl (-S(O)CH3) group in 1-(4-Methanesulfinylphenyl)ethan-1-one provides a unique chemical handle not available in its sulfide or sulfone analogs . The sulfoxide can undergo a specific transformation cascade: conversion into di- and tri-ω-(methylmercapto)-acetophenone derivatives [1]. This reactivity is foundational for synthesizing α-hydroxy aldehydes, α-keto thio esters, α-keto esters, and α-hydroxy esters [1]. In contrast, the sulfide analog (CAS 1778-09-2) requires oxidation to access this chemistry, while the sulfone (CAS 10297-73-1) has already passed this reactive state and cannot undergo the same transformation. This positions the sulfoxide as a strategic intermediate for building molecular complexity.

Synthetic Intermediate Sulfoxide Chemistry Organic Synthesis

Procurement-Relevant Purity and Quality Control Metrics

1-(4-Methanesulfinylphenyl)ethan-1-one is available with batch-specific analytical characterization that ensures reproducibility across experimental runs. Suppliers such as Bidepharm provide batch quality control reports including NMR, HPLC, and GC, with a standard purity of ≥95% . Furthermore, vendors like Molnova offer higher purity (>98% by HPLC) for biological assays, with solubility data indicating 10 mM solubility in DMSO . This level of documentation is critical for researchers requiring consistent compound quality for quantitative structure-activity relationship (QSAR) studies, biological replicate experiments, or scaled synthesis. While generic analogs may be available at similar purity levels, the comprehensive analytical package for this specific compound reduces the burden of in-house quality verification.

Chemical Procurement Quality Assurance Analytical Chemistry

Validated Applications for 1-(4-Methanesulfinylphenyl)ethan-1-one in Research and Development


Probing Non-Covalent Ras Pathway Inhibition in Cancer Cell Models

Procure for use as a tool compound in functional cellular assays (e.g., SRF-driven luciferase reporter assays in PC-3 prostate cancer cells) to study non-covalent inhibition of Ras-mediated signaling pathways, with an established IC50 of 9.8 µM [1]. This is particularly valuable for research programs seeking to differentiate between direct GTPase inhibition and alternative mechanisms of Ras pathway modulation.

Investigating Gram-Negative Bacterial UppP Enzyme Inhibition

Utilize as a selective probe in enzymatic assays targeting undecaprenyl-diphosphatase (UppP) from Escherichia coli, where it demonstrates a 4.76-fold selectivity (IC50: 21 µM) over S. aureus CrtM [2]. This compound is suitable for structure-activity relationship (SAR) studies focused on developing novel antibacterial agents targeting the bacterial cell wall synthesis pathway.

Synthesis of α-Hydroxy and α-Keto Ester Building Blocks via Sulfoxide-Specific Chemistry

Employ as a key intermediate in synthetic organic chemistry for the production of α-hydroxy aldehydes, α-keto thio esters, α-keto esters, and α-hydroxy esters via the established conversion to ω-(methylmercapto)-acetophenone derivatives [3]. This application leverages the unique reactivity of the sulfoxide moiety, which is not accessible from the corresponding sulfide or sulfone analogs.

Analytical Reference Standard for Etoricoxib Impurity Profiling

Procure as a characterized reference standard (Etoricoxib Impurity 37) for analytical method development, method validation (AMV), and quality control (QC) applications in the pharmaceutical production of Etoricoxib [4]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, supporting Abbreviated New Drug Applications (ANDAs) and commercial manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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